molecular formula C18H12FN3OS B12213961 3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12213961
M. Wt: 337.4 g/mol
InChI Key: LREDSZXOQZIROC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired pyrrolo[3,2-d]pyrimidine derivative. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalytic amounts of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory properties.

    Quinazoline: Widely studied for its anticancer potential.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities .

Uniqueness

3-(4-Fluoro-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to the presence of both fluorine and sulfur atoms, which enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H12FN3OS

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H12FN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24)

InChI Key

LREDSZXOQZIROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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